2-Chloro-5-phenyl-thiophene-3-carboxylic acid
Overview
Description
2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a light yellow crystal powder .
Synthesis Analysis
The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene, depending on the specific approach employed .Molecular Structure Analysis
The molecular formula of this compound is C5H3ClO2S . The molecular weight is 162.59 .Chemical Reactions Analysis
This compound has been widely studied as a substrate in coupling reactions and olefinations . It has also been used in the preparation of 5-phenylthiophene derivative .Physical and Chemical Properties Analysis
The substance dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform . It has a density of 1.6±0.1 g/cm3 . The boiling point is 287.0±20.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of thiophene derivatives and their subsequent evaluation for biological activities, including antimicrobial, antitubercular, and anticancer properties:
Antimicrobial and Antifungal Applications : Novel thiophene-containing compounds were synthesized and evaluated for their antimicrobial screening, revealing promising candidates as potential antibacterial and antifungal agents. These compounds exhibited remarkable activity against bacterial strains, especially gram-negative bacteria like E. coli, and some fungi, underscoring their potential in developing new antimicrobial agents (Mabkhot et al., 2017).
Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed, synthesized, and evaluated for antitubercular activity. These compounds showed promising results against M. tuberculosis, highlighting the potential for new therapeutic agents in treating tuberculosis (Marvadi et al., 2020).
Anticancer Properties : Research into thiophene derivatives also extends to anticancer activities, with various compounds being synthesized and assessed for their efficacy against cancer cell lines. This research direction aims at discovering novel compounds that could serve as the basis for new anticancer drugs (Atta & Abdel‐Latif, 2021).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiophene derivatives are vital for understanding their properties and potential applications:
- Synthesis Techniques : Studies have detailed the synthesis routes for various thiophene derivatives, highlighting methodologies that offer high selectivity, yield, and potential for industrial production. Such research underpins the development of efficient and scalable synthetic processes that are crucial for pharmaceutical and chemical industries (Wang et al., 2014).
Pharmacological Applications
In addition to antimicrobial and antitubercular properties, thiophene derivatives have been investigated for their pharmacological applications, including anti-inflammatory and spasmolytic activities:
Anti-Inflammatory Agents : The synthesis and evaluation of C5-substituted benzo[b]thiophenes showed potent anti-inflammatory activity, indicating their potential as new anti-inflammatory agents (Radwan et al., 2009).
Spasmolytic Activity : Thiophene-based derivatives have been synthesized and evaluated for their spasmolytic effect, with some compounds exhibiting potentially good spasmolytic properties. This suggests their possible use in treating conditions involving muscle spasms (Rasool et al., 2020).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a broad spectrum of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of thiophene derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-5-phenylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLRVIMVHRBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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